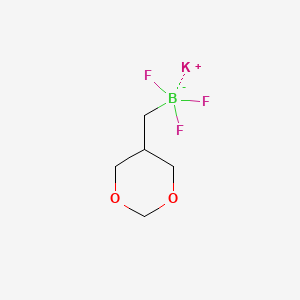
Potassium ((1,3-dioxan-5-yl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide typically involves the reaction of a 1,3-dioxane derivative with a trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .
Industrial Production Methods
Industrial production of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and appropriate boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroborate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like organolithium or organomagnesium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon–carbon bonds in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyltrifluoroboranuide: Another trifluoroborate compound with a different ring structure.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar ring structures but different functional groups.
Uniqueness
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is unique due to its specific combination of a 1,3-dioxane ring and a trifluoroborate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C5H9BF3KO2 |
|---|---|
Molecular Weight |
208.03 g/mol |
IUPAC Name |
potassium;1,3-dioxan-5-ylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)1-5-2-10-4-11-3-5;/h5H,1-4H2;/q-1;+1 |
InChI Key |
UMAYFIAHLUNNRE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1COCOC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


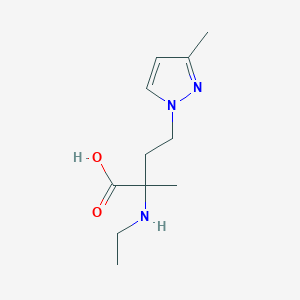
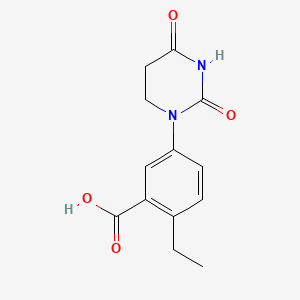
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
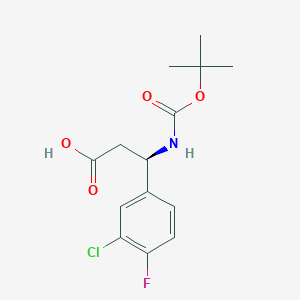
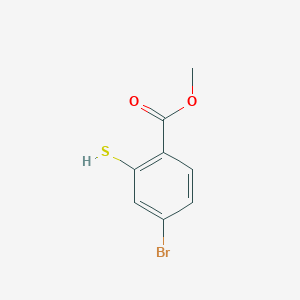
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
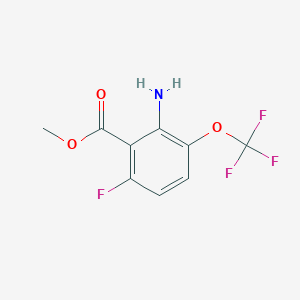
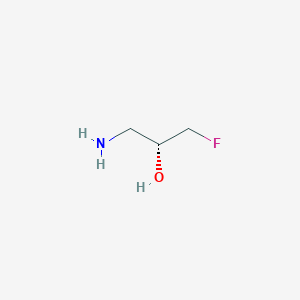
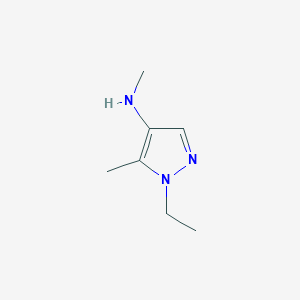
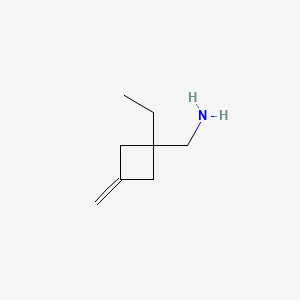
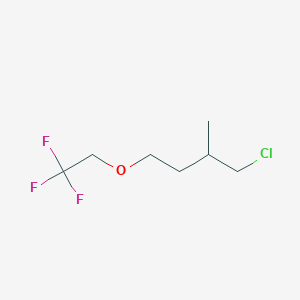
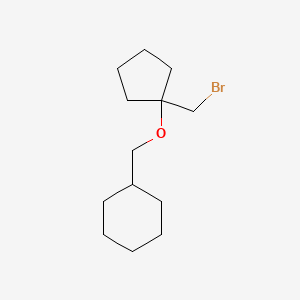
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
